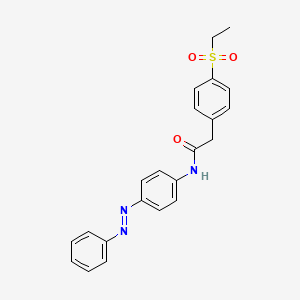
(E)-2-(4-(ethylsulfonyl)phenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-(ethylsulfonyl)phenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that features a combination of sulfonyl, phenyl, and diazenyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(ethylsulfonyl)phenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethylsulfonyl Phenyl Intermediate: This step involves the sulfonation of a phenyl ring with an ethyl group to form the ethylsulfonyl phenyl intermediate.
Diazotization and Coupling: The next step involves the diazotization of an aniline derivative followed by coupling with the ethylsulfonyl phenyl intermediate to form the phenyldiazenyl derivative.
Acetylation: Finally, the phenyldiazenyl derivative undergoes acetylation to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-(ethylsulfonyl)phenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The diazenyl group can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
Oxidation: Oxidized sulfonyl derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: As a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: In the design of novel materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of (E)-2-(4-(ethylsulfonyl)phenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-(methylsulfonyl)phenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide
- (E)-2-(4-(ethylsulfonyl)phenyl)-N-(4-(phenyldiazenyl)phenyl)propionamide
Uniqueness
(E)-2-(4-(ethylsulfonyl)phenyl)-N-(4-(phenyldiazenyl)phenyl)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
CAS No. |
1006997-79-0 |
|---|---|
Molecular Formula |
C22H21N3O3S |
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-(4-ethylsulfonylphenyl)-N-(4-phenyldiazenylphenyl)acetamide |
InChI |
InChI=1S/C22H21N3O3S/c1-2-29(27,28)21-14-8-17(9-15-21)16-22(26)23-18-10-12-20(13-11-18)25-24-19-6-4-3-5-7-19/h3-15H,2,16H2,1H3,(H,23,26) |
InChI Key |
UFGSKZLGTPLQPF-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















